molecular formula C16H16N2O3 B2864722 N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941979-13-1

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2864722
CAS No.: 941979-13-1
M. Wt: 284.315
InChI Key: KDOBZTFTGGSSGF-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a furan ring and a piperidinone moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The compound N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is a direct inhibitor of activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation . Thrombin is a key enzyme in the coagulation cascade that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The result of apixaban’s action is the prevention and treatment of various thromboembolic diseases . By inhibiting FXa, apixaban prevents the formation of a functional prothrombinase complex, thus reducing the conversion of prothrombin to thrombin. This leads to a decrease in thrombin-mediated platelet aggregation and a reduction in the formation of blood clots .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its bioavailability and efficacy through drug-drug interactions . Furthermore, individual patient factors such as age, body weight, renal function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of apixaban .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the furan ring or the piperidinone moiety can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its combination of a furan ring and a piperidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOBZTFTGGSSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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